Nonathymulin

Description

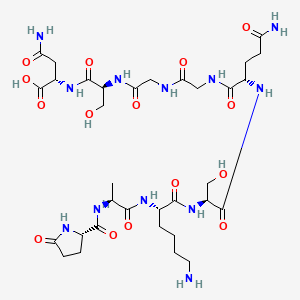

Structure

2D Structure

Properties

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54N12O15/c1-15(39-29(55)18-6-8-24(50)40-18)27(53)42-16(4-2-3-9-34)30(56)45-21(14-47)32(58)43-17(5-7-22(35)48)28(54)38-11-25(51)37-12-26(52)41-20(13-46)31(57)44-19(33(59)60)10-23(36)49/h15-21,46-47H,2-14,34H2,1H3,(H2,35,48)(H2,36,49)(H,37,51)(H,38,54)(H,39,55)(H,40,50)(H,41,52)(H,42,53)(H,43,58)(H,44,57)(H,45,56)(H,59,60)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFNDDBLJFPEAN-BPSSIEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54N12O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213801 | |

| Record name | Nonathymulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63958-90-7 | |

| Record name | Nonathymulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063958907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonathymulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NONATHYMULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H198D04WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Nonathymulin

Nonapeptide Structure and Bioactivity Dependencies

Nonathymulin is a peptide composed of nine amino acids. As a natural hormone, it is synthesized as a larger precursor molecule, which is then processed to yield the final, active nonapeptide. The biological activity and antigenicity of this compound are critically dependent on its association with a zinc ion. The peptide itself, termed FTS, is biologically inactive until it couples in an equimolecular ratio with zinc, forming a pharmacologically active metallopeptide. This zinc-bound conformation is essential for its immunomodulatory functions.

Table 1: Chemical Identification of this compound

| Identifier Type | Identifier |

|---|---|

| InChI | InChI=1S/C33H54N12O15/c1-15(39-29(55)18-6-8-24(50)40-18)27(53)42-16(4-2-3-9-34)30(56)45-21(14-47)32(58)43-17(5-7-22(35)48)28(54)38-11-25(51)37-12-26(52)41-20(13-46)31(57)44-19(33(59)60)10-23(36)49/h15-21,46-47H,2-14,34H2,1H3,(H2,35,48)(H2,36,49)(H,37,51)(H,38,54)(H,39,55)(H,40,50)(H,41,52)(H,42,53)(H,43,58)(H,44,57)(H,45,56)(H,59,60)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |

| InChIKey | LIFNDDBLJFPEAN-BPSSIEEOSA-N |

| SMILES | CC@H[C@@H]1CCC(=O)N1)C(=O)NC@@HC(=O)NC@@HC(=O)NC@@H=O)C(=O)NCC(=O)NCC(=O)NC@@HC(=O)NC@@H=O)C(O)=O |

Source: Inxight Drugs

Receptor-Mediated Signaling Pathways

The biological effects of this compound are initiated by its interaction with cell surface receptors, which triggers a cascade of intracellular events. This process, known as signal transduction, converts the extracellular signal into a specific cellular response.

The targeted effects of this compound, such as the induction of T-cell differentiation, imply that it binds to specific receptors on target cells. High-affinity binding is a crucial aspect of receptor-ligand interactions, where a low concentration of a ligand is adequate to maximally occupy a binding site and elicit a physiological response. This type of strong, yet typically reversible, interaction is characteristic of hormones and allows for precise biological regulation. The binding affinity is determined by the equilibrium dissociation constant (K D ), where a smaller K D value signifies a stronger interaction. While the specific receptor for this compound is not fully detailed in the provided search results, its hormonal nature and specific effects on T-cell subsets strongly suggest an interaction with high-affinity receptors to initiate its signaling cascade.

Upon receptor binding, this compound modulates several key intracellular signaling pathways that are central to inflammation and immune responses.

This compound has been shown to suppress the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to inflammatory cytokines and stress. Activation of p38 MAPK through phosphorylation plays a significant role in the production of pro-inflammatory mediators. By inhibiting the phosphorylation and thus the activation of p38 MAPK, this compound can exert anti-inflammatory effects. This inhibition is considered a promising strategy for managing inflammatory conditions.

A key mechanism of this compound's action is the inhibition of Nuclear Factor-kappa B (NF-κB) activation. NF-κB is a critical transcription factor that controls the expression of numerous genes involved in inflammation, immune responses, and cell survival. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by various signals, a canonical pathway is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. this compound interferes with this process, preventing NF-κB activation and thereby suppressing the expression of pro-inflammatory genes, which may have a therapeutic benefit in several diseases.

Table 2: Overview of Key Signaling Molecules Modulated by this compound

| Signaling Molecule | Primary Function in this Context | Effect of this compound |

|---|---|---|

| p38 MAPK | A kinase that, when phosphorylated, promotes inflammatory responses. | Inhibition of phosphorylation, leading to reduced inflammation. |

| NF-κB | A transcription factor that, when activated, promotes the expression of pro-inflammatory genes. | Inhibition of activation, preventing translocation to the nucleus. |

| Nitric Oxide (NO) | A signaling molecule whose production is regulated by enzymes like arginase. | Influences production, potentially via interaction with arginase. |

Source: Compiled from multiple sources

Downstream Intracellular Cascades

Inhibition of Nuclear Factor-kappa B (NF-κB) Activation

Influence on Cellular Differentiation and Function

This compound exerts a significant influence on the development and activity of T-lymphocytes, key players in the adaptive immune response. Its effects range from inducing the differentiation of immature T-cells to enhancing the functions of mature T-cell subsets and modulating enzymatic activities crucial for cellular health.

T-Cell Differentiation Induction

This compound is fundamentally involved in the process of T-cell differentiation, which is the maturation of T-lymphocytes from their precursor cells. chemicalbook.com This process primarily occurs in the thymus, where immature lymphoid cells are guided to become functional T-cells. this compound contributes to this by inducing the expression of T-cell surface markers, which are proteins that define the identity and function of these immune cells. chemicalbook.com The differentiation process is a series of ordered stages marked by the rearrangement of T-cell receptor (TCR) genes and the expression of various cell-surface proteins, including CD3, CD4, and CD8.

Research indicates that this compound, also referred to as thymulin, can induce the maturation of thymocytes to a stage where they express both CD4 and CD8 markers, known as double-positive cells. This is a critical step in the development of T-cells. The interaction of developing thymocytes with the thymic stromal cells provides essential signals for their maturation. this compound, produced by the thymic epithelium, is a key component of this microenvironment. chemicalbook.com

| Finding | Organism/System | Effect of this compound | Reference |

| Induction of T-cell surface markers | Immature lymphoid cells | Promotes the expression of markers characteristic of mature T-cells. | chemicalbook.com |

| Maturation of thymocytes | SCID mice | Induced differentiation of immature thymocytes to the CD4+/CD8+ double-positive stage. | |

| Stimulation of E rosette formation | Blood cells | Stimulates the formation of E rosettes, a marker of T-cell maturity. | chemicalbook.com |

Enhancement of T-Cell Subset Functions

Beyond inducing differentiation, this compound also enhances the specific functions of various T-cell subsets. chemicalbook.com The adaptive immune system relies on the coordinated actions of different types of T-cells, including helper T-cells (often CD4+) and cytotoxic T-cells (often CD8+), to effectively combat pathogens.

Helper T-cells play a central role by activating other immune cells, such as B-cells and macrophages, while cytotoxic T-cells are responsible for directly killing infected or cancerous cells. this compound has been shown to modulate the activities of these subsets. For instance, in studies related to diabetic retinopathy, this compound exposure was suggested to improve T-lymphocyte proliferation, which could help in correcting immune system dysregulation. Furthermore, in the context of rheumatoid arthritis, a significant correlation was observed between a positive clinical response to this compound and the balance of T-cell subsets.

| T-Cell Subset | Function | Effect of this compound | Research Context | Reference |

| T-lymphocytes | Proliferation and immune response | Suggested to improve proliferation. | Diabetic retinopathy models | |

| T-cell subsets | Immune regulation | Correlated with a balanced T-cell subset profile. | Rheumatoid arthritis trials | |

| CD4+ T-cells | Helper functions, cytokine production | Modulates activation and differentiation. | General immunomodulatory studies | |

| CD8+ T-cells | Cytotoxic functions | Part of the overall T-cell function enhancement. | General immunomodulatory studies | chemicalbook.com |

Superoxide (B77818) Dismutase Activity Modulation

This compound has been observed to influence the activity of superoxide dismutase (SOD), a critical antioxidant enzyme. chemicalbook.com SODs are metalloenzymes that catalyze the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage caused by reactive oxygen species (ROS). There are different forms of SOD, including copper/zinc SOD (SOD1) and manganese SOD (SOD2), which are located in different cellular compartments.

In vivo studies have demonstrated that this compound (FTS) increases the activity of SOD. chemicalbook.com This enhancement of SOD activity is a key aspect of this compound's protective effects against cellular stress. For example, by increasing SOD activity, this compound can help mitigate kidney damage induced by certain toxins. chemicalbook.com The modulation of SOD activity is a significant mechanism through which this compound exerts its broader anti-inflammatory and cytoprotective effects. chemicalbook.com

| Study Type | Observation | Implication | Reference |

| In vivo | Increased activity of superoxide dismutase (SOD). | Enhanced antioxidant defense, protection against oxidative stress. | chemicalbook.com |

| In vivo | Inhibition of cephaloridine-induced kidney damage. | Protective effect linked to increased SOD activity and decreased ERK activation. | chemicalbook.com |

| General | SODs are crucial for cellular antioxidant defense. | This compound's modulation of SOD contributes to its immunomodulatory and protective roles. |

Immunomodulatory Effects of Nonathymulin

Modulation of Cytokine Profiles

Cytokines are small proteins crucial for cell signaling in the immune system, and their balance is vital for maintaining immune homeostasis. Nonathymulin has demonstrated the ability to alter the production of key cytokines, thereby influencing the inflammatory environment. This modulation includes the enhancement of cytokines with anti-inflammatory or regenerative properties and the suppression of pro-inflammatory cytokines that can drive tissue damage in various conditions.

Enhancement of Anti-inflammatory Cytokines

Research indicates that thymulin, of which this compound is a synthetic form, can selectively enhance anti-inflammatory cytokines while inhibiting pro-inflammatory ones. In a study using fetal lung explants exposed to lipopolysaccharide (LPS) to simulate an inflammatory condition, thymulin (in the presence of zinc) was found to potentiate the release of Interleukin-6 (IL-6). While IL-6 is often known for its pro-inflammatory roles, in certain contexts, such as tissue repair, it can exhibit regenerative functions. The study demonstrated that thymulin treatment led to a dose-dependent increase in IL-6, suggesting a role in promoting regenerative repair processes. This selective immunomodulatory effect highlights the peptide's potential to shift the cytokine balance towards resolution and healing.

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

A key immunomodulatory effect of thymulin is its ability to inhibit the production of potent pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a central mediator of inflammation and is implicated in the pathophysiology of numerous inflammatory diseases. In experimental models, thymulin has been shown to have a broad inhibitory effect on pro-inflammatory cytokines. Specifically, in a study on A549 lung cells stimulated with LPS, thymulin (with zinc) effectively suppressed the release of TNF-α. This inhibitory action is significant as excessive TNF-α production can lead to chronic inflammation and tissue damage.

The table below summarizes the effective concentrations of thymulin for modulating TNF-α and IL-6 in an experimental model.

| Cytokine | Effect | Effective Concentration | Cell Model |

| TNF-α | Inhibition | IC₅₀: 0.5 ± 0.01 ng/ml | A549 Cells |

| IL-6 | Potentiation | EC₅₀: 1.4 ± 0.3 ng/ml | A549 Cells |

| Data derived from a study on fetal lung explants and A549 cells exposed to LPS. |

Impact on Lymphocyte Subsets

Lymphocytes, particularly T-lymphocytes, are central players in the adaptive immune response. They are broadly classified into subsets, such as helper (CD4+) and cytotoxic (CD8+) T-cells, each with distinct functions. karolinska.se this compound has been shown to influence these cell populations, contributing to its immunomodulatory profile.

T-Lymphocyte Proliferation in Research Models

T-lymphocyte proliferation is a fundamental process where T-cells divide and expand in number upon encountering a specific antigen. This clonal expansion is essential for mounting an effective immune response. The ability of lymphocytes to proliferate can be measured in vitro using assays that track DNA synthesis, such as the incorporation of [3H]-thymidine, or flow cytometry-based methods. Thymic hormones like thymulin are known to play a crucial role in the maturation and differentiation of T-lymphocytes in the thymus. This maturation process is a prerequisite for T-cells to become fully functional and capable of proliferating in response to stimuli. While direct quantitative data on this compound-induced proliferation is limited in the reviewed literature, its role is inferred from its foundational effects on T-cell development.

Correction of T-Cell Subset Imbalance

In certain autoimmune conditions, such as rheumatoid arthritis, the balance between different T-cell subsets is disrupted, contributing to the disease's pathology. Research involving this compound has shown its potential to correct these imbalances. In double-blind, placebo-controlled trials on patients with rheumatoid arthritis, a significant correlation was observed between a positive clinical response to this compound and the correction of T-cell subset imbalances. This correction was assessed using monoclonal anti-T cell antibodies and functional suppressor T-cell assays, indicating that this compound's therapeutic effect may be mediated, at least in part, by restoring a more balanced state among T-lymphocyte populations.

Stimulation of E Rosette Formation

The E-rosette test is a classic laboratory method used to identify and quantify human T-lymphocytes. It is based on the ability of human T-cells to bind to sheep red blood cells (SRBCs), forming characteristic clusters or "rosettes". This formation is a specific function of T-lymphocytes and has been used as a marker of their presence and functional integrity. The biological activity of thymulin has been historically assessed by its capacity to induce T-cell specific markers on precursor cells. One such bioassay is the azathioprine-sensitive rosette assay, where the ability of thymulin to restore rosette-forming capacity in T-cell deficient models is measured. This indicates that thymulin can stimulate the maturation of T-lymphocyte precursors, enabling them to express the surface molecules necessary for E-rosette formation.

Based on the information available, it is not possible to generate an article on the chemical compound “this compound” that meets the specific requirements of the prompt. Searches for research detailing this compound's effects on microglial activation, macrophage phenotype modulation, and its interaction with other immunomodulators did not yield any specific results.

The scientific literature does not appear to contain studies that would provide the detailed findings and data necessary to construct the requested article sections. Therefore, any attempt to generate the content as outlined would not be factually accurate or based on verifiable research.

Anti Inflammatory Properties of Nonathymulin

Suppression of Inflammatory Mediators

Nonathymulin exerts its anti-inflammatory effects in part by suppressing the production and activity of key inflammatory mediators. Research has shown that it can inhibit pro-inflammatory cytokines, which are signaling molecules that drive the inflammatory response.

Specifically, studies have indicated that this compound can down-regulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are central to the inflammatory cascade. The mechanism behind this suppression involves the inhibition of critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the p38 mitogen-activated protein kinase (MAPK) pathway. By blocking these pathways, this compound effectively reduces the cellular machinery responsible for producing pro-inflammatory cytokines.

A study using a peptide analogue of thymulin (PAT) in a rat model of endotoxin-induced inflammation demonstrated a significant reduction in the levels of several pro-inflammatory cytokines.

| Inflammatory Mediator | Effect of this compound Analogue (PAT) | Reference |

|---|---|---|

| Interleukin-1β (IL-1β) | Significant Reduction | |

| Interleukin-6 (IL-6) | Significant Reduction | |

| Tumor Necrosis Factor-α (TNF-α) | Significant Reduction | |

| Nerve Growth Factor (NGF) | Significant Reduction |

Reduction of Inflammation in Animal Models

The anti-inflammatory activity of this compound has been further substantiated in various animal models of inflammation. These studies provide in-vivo evidence of its potential to alleviate inflammatory responses.

Carrageenan-Induced Edema Models

Specific quantitative data on the effect of this compound in carrageenan-induced edema models is not available in the reviewed literature. However, studies on a similar model of inflammation induced by Complete Freund's Adjuvant (CFA) have shown that thymulin treatment significantly reduced paw edema.

Thermal Hyperalgesia in Inflammation

This compound has been shown to be effective in reducing thermal hyperalgesia, a heightened sensitivity to heat that is a common symptom of inflammation. In a study involving endotoxin-induced inflammation in rats, a peptide analogue of thymulin (PAT) demonstrated a dose-dependent reduction in thermal hyperalgesia. The results showed that pretreatment with PAT significantly increased the latency to response in various thermal hyperalgesia tests.

| Test | Effect of this compound Analogue (PAT) | Reference |

|---|---|---|

| Hot Plate (HP) Test | Dose-dependent decrease in hyperalgesia | |

| Paw Immersion (PI) Test | Dose-dependent decrease in hyperalgesia | |

| Tail Flick (TF) Test | Dose-dependent decrease in hyperalgesia |

These findings from animal models underscore the potential of this compound as an anti-inflammatory agent, capable of mitigating key features of the inflammatory response.

Research on Therapeutic Potential and Clinical Implications of Nonathymulin

Autoimmune Diseases

The efficacy of Nonathymulin, a synthetic thymic peptide hormone, in treating rheumatoid arthritis has been evaluated in double-blind, placebo-controlled trials. Research involving various dosage schedules identified a 5 mg dose as the most effective. In these trials, a notable percentage of patients receiving this dose experienced significant clinical improvement compared to those receiving a placebo.

A global assessment of all trial participants showed that 56% of patients in the 5 mg this compound group demonstrated significant clinical improvement, compared to 17% in the placebo group. This clinical enhancement was further supported by improvements in four objective parameters.

Table 1: Clinical Improvement in Rheumatoid Arthritis Patients Treated with this compound An interactive data table summarizing the primary efficacy outcome from double-blind, placebo-controlled trials.

| Treatment Group | Percentage of Patients with Significant Clinical Improvement | p-value vs. Placebo |

| This compound (5 mg) | 56% | < 0.02 |

| Placebo | 17% | N/A |

Investigations into the immunological effects of this compound in patients with rheumatoid arthritis have yielded specific findings. The observed clinical improvements were not accompanied by clear, overarching changes in standard immunological parameters.

However, a significant correlation was identified between the clinical response to this compound and the T cell subset imbalance. This assessment was conducted using monoclonal anti-T cell antibodies and a functional suppressor T cell assay, suggesting a more targeted immunomodulatory effect rather than a broad alteration of the immune profile.

The available clinical trial data on this compound for the treatment of rheumatoid arthritis does not specifically detail its effects on reducing corticosteroid dependence. While corticosteroids are a common adjunctive therapy in managing RA to control inflammation and symptoms, the studies on this compound focused primarily on its direct efficacy and correlation with immunological markers rather than its steroid-sparing potential.

A randomized, double-blind, placebo-controlled pilot study was conducted to assess the therapeutic potential of this compound in patients with evolutive multiple sclerosis (MS) and moderate disability. The trial involved 40 matched patients who were treated for a six-month period and subsequently followed for an additional six months.

The findings from this pilot study indicated that this compound was not effective in this patient population. There was no significant difference observed between the this compound treatment group and the placebo group concerning the Kurtzke Disability Status Scale (EDSS), Ambulation Index, or Functional Scale scores. The study concluded that this compound does not provide a therapeutic benefit for individuals with evolutive and moderately disabled MS.

Double-Blind Pilot Study Findings

Systemic Lupus Erythematosus (SLE)

Infectious Diseases and Immune Deficiencies

Recurrent respiratory infections (RRIs) can be a significant health issue, particularly in individuals with underlying immune deficiencies. Research has explored the use of immunomodulatory agents to prevent these recurrent episodes. One study compared the efficacy of antibiotic therapy, a vaccine, thymomodulin (a calf thymus acid lysate), and a combination of vaccine and thymomodulin in 85 patients with RRIs.

The findings indicated that thymomodulin, both alone and in combination with a vaccine, led to a highly significant reduction (p < 0.001) in the number and duration of infectious episodes, as well as a decrease in the need for antibiotics, when compared to the other treatment groups. An improvement in respiratory symptoms, especially coughing, was also noted.

Interactive Data Table: Thymomodulin in Recurrent Respiratory Infections

| Treatment Group | Reduction in Number of Infectious Episodes | Reduction in Duration of Infectious Episodes | Reduction in Antibiotic Use |

| Antibiotic Therapy | Less effective | Less effective | Less effective |

| Vaccine | Less effective | Less effective | Less effective |

| Thymomodulin | Highly significant (p < 0.001) | Highly significant (p < 0.001) | Highly significant (p < 0.001) |

| Vaccine + Thymomodulin | Highly significant (p < 0.001) | Highly significant (p < 0.001) | Highly significant (p < 0.001) |

This table illustrates the comparative efficacy of different treatments for the prevention of recurrent respiratory infections, highlighting the significant impact of thymomodulin.

Chronic gastritis is an inflammation of the stomach lining that can be caused by various factors, including infection and autoimmune disorders. It can lead to the formation of ulcers. The management of chronic gastritis often involves addressing the underlying cause, such as eradicating Helicobacter pylori infection, and using medications to reduce stomach acid. While direct research on this compound for chronic gastritis and ulcer disease is not available in the provided results, the link between immune function and some forms of gastritis suggests a potential area for investigation.

Diabetic retinopathy is a microvascular complication of diabetes and a leading cause of blindness. Research into its pathogenesis often utilizes animal models. While no studies directly investigating this compound in diabetic retinopathy were found, research on other compounds in animal models provides insight into potential therapeutic targets. For example, in a streptozotocin-induced diabetic mouse model, the compound Orientin was shown to improve visual function and reduce retinal abnormalities by suppressing inflammation. These models are crucial for understanding the disease and evaluating new therapies.

Chronic Gastritis and Ulcer Disease

Cancer Research and Drug Repurposing

The exploration of existing drugs for new therapeutic purposes, a strategy known as drug repurposing, offers a promising avenue for accelerating the development of novel cancer treatments. This approach leverages the known safety and pharmacokinetic profiles of approved drugs to identify new applications in oncology. Computational methods, in particular, have become instrumental in screening large libraries of existing drugs for potential anticancer activities.

Inhibition of Human Agmatinase (AGMAT)

Recent computational studies have identified this compound as a potential inhibitor of human agmatinase (AGMAT). AGMAT is a binuclear manganese enzyme that plays a role in the production of polyamines, which are associated with cancer progression. The enzyme is also involved in the NO/MAPK/PI3K signaling pathway in lung tissue, making it a viable target for cancer therapy.

In a study that utilized homology modeling to determine the three-dimensional structure of AGMAT, a high-throughput virtual screening of approximately 7,922 FDA-approved drugs was conducted. This screening aimed to identify potential inhibitors of AGMAT. Molecular docking simulations were then used to assess the binding affinities of the identified drugs to the enzyme.

The results of this virtual screening identified this compound as one of ten lead FDA-approved molecules with significant binding affinities to AGMAT. This suggests that this compound may act as an inhibitor of human agmatinase, presenting a potential mechanism for its anticancer effects.

Computational Identification of Potential Cancer Therapeutics

The identification of this compound as a potential cancer therapeutic was the result of a comprehensive computational drug repurposing study. This research highlights the power of in silico methods to quickly screen vast numbers of compounds for potential new medical uses. The study identified a total of ten promising candidates from a library of FDA-approved drugs.

These findings provide a strong basis for further experimental validation of this compound and the other identified compounds as potential cancer therapeutics targeting AGMAT. The computational results position these molecules as promising leads for the development of new drugs for cancer treatment.

Table 1: FDA-Approved Molecules Identified as Potential AGMAT Inhibitors

| Compound Name |

|---|

| Nemifitidum |

| Examorelin |

| Pralmorelin hydrochloride |

| This compound |

| Ebiratide |

| Lypressin |

| Histrelin |

| Agripressin |

| Cetrorelix |

| Ornipressin |

This table is based on the findings from a computational study aimed at identifying inhibitors of human agmatinase (AGMAT) from a library of FDA-approved drugs.

Other Investigational Areas

Dilated Cardiomyopathy

Thymus extracts have been investigated for their potential therapeutic effects in patients with weakened and enlarged hearts, a condition known as dilated cardiomyopathy. In some individuals with dilated cardiomyopathy and reduced heart function, the use of calf thymus extract alongside conventional therapy has been associated with improvements in heart function, some symptoms, and exercise capacity. Immunomodulatory therapies, including those involving thymus-derived extracts, have been explored in patients with myocarditis and idiopathic dilated cardiomyopathy.

Activity on Hypophysis and Brain

Subsequent to its initial focus in immunology, studies have established that thymulin, the active form of this compound, is active on the hypophysis (pituitary gland) and the brain. Research in prepubertal mice suggests that thymulin acts at the level of the medial hypothalamus and the pituitary gland. Specifically, injecting thymulin into the medial hypothalamus was found to restore ovulation ratios and decrease follicular atresia. Similar, and in some aspects more pronounced, results were observed when thymulin was injected directly into the pituitary. These findings suggest that thymulin may facilitate the release of Gonadotropin-Releasing Hormone (GnRH) at the hypothalamic level and regulate gonadotrophin release at the pituitary level. Further studies have shown that thymic peptides can modulate integrative functions of the brain and exhibit a stress-protective effect.

Table 2: Observed Effects of Thymulin on the Hypothalamus-Pituitary Axis in Prepubertal Mice

| Injection Site | Effect on Ovulation | Effect on Follicular Atresia |

|---|---|---|

| Anterior Hypothalamus | Did not restore ovulation | Did not diminish atresia |

| Medial Hypothalamus | Restored ovulation ratio | Decreased percentage |

| Pituitary | Restored ovulation ratio | Lowered follicular atresia |

This table summarizes the results of a study investigating the effects of direct thymulin injection on the hypothalamus-pituitary axis in prepubertal mice.

Modulation of Testicular Steroidogenesis

The thymus gland appears to play a role in modulating testicular function. Research indicates that the thymus secretes active agents that can modulate the response of testicular cells to human chorionic gonadotropin (hCG), a hormone that stimulates testosterone (B1683101) production. One study identified a fraction from rat thymus incubation media that inhibited hCG-stimulated testosterone production in testicular cells in vitro. Furthermore, it has been noted that thymulin can influence gonadotropin-induced testicular steroidogenesis. This suggests that thymic peptides, such as this compound, may have a regulatory role in the production of testicular hormones. The close relationship between immune cells and Leydig cells, the testosterone-producing cells in the testes, is a critical area of study in the immuno-endocrinology of the testis.

Advanced Research Methodologies and Approaches for Nonathymulin Studies

In Vitro and In Vivo Research Models

To understand the physiological and cellular effects of Nonathymulin, researchers employ a variety of in vitro (in a controlled laboratory environment) and in vivo (in a living organism) models. These models are crucial for observing the compound's impact on complex biological systems.

In Vitro Models: In vitro studies offer a controlled environment to dissect specific cellular responses to this compound. Common models include:

Cell Culture Systems: Dispersed pituitary cells are used to study the direct effects of this compound on hormone release. Studies have shown that this compound can stimulate the release of hormones like prolactin and luteinizing hormone from rat pituitary cells in a dose-dependent manner.

Tissue Incubations: Testicular minces from species like rats and boars are incubated with this compound to analyze its influence on steroidogenesis. These experiments have revealed that this compound can modulate the production of testosterone (B1683101) and estrone (B1671321), sometimes in synergy with other hormones like human chorionic gonadotropin (hCG).

In Vivo Models: In vivo research provides insights into the systemic effects of this compound within a whole organism. Key animal models include:

Rodent Models: Rats and mice are extensively used. Studies involve various types of rats, such as pituitary-intact, hypophysectomized, and hCG-primed models, to investigate the peptide's interaction with the endocrine system. Congenitally athymic "nude" mice, which lack a thymus and thus cannot produce the natural peptide, serve as a model for studying the effects of this compound deficiency and replacement therapy.

Disease-Specific Models: Mice with induced conditions like relapsing-remitting experimental autoimmune encephalomyelitis (rEAE), a model for multiple sclerosis, are used to assess the anti-inflammatory and immunomodulatory properties of this compound.

Porcine Models: Boars have been used to test this compound's effects on testicular steroid concentrations, providing data from a non-rodent species.

The table below summarizes key findings from various research models.

| Model Type | Specific Model | Key Findings | Reference(s) |

| In Vitro | Rat Testicular Incubations | Lower doses stimulated testosterone and estrone synthesis, while higher doses were inhibitory. | |

| In Vitro | Boar Testicular Incubations | Increased testosterone concentrations in early incubation periods and demonstrated synergy with hCG. | |

| In Vitro | Rat Pituitary Cells | Stimulated the release of luteinizing hormone (LH) and prolactin (PRL). | |

| In Vivo | Hypophysectomized Rats | Showed that this compound's effect on testicular steroidogenesis requires gonadotropin stimulation. | |

| In Vivo | Nude (Athymic) Mice | Neonatal this compound gene therapy prevents deficits in circulating gonadotropins, supporting its role in the thymus-gonadotropic axis. | |

| In Vivo | rEAE Mouse Model | Administration of this compound alleviated disease symptoms and lowered plasma levels of pro-inflammatory cytokines. | |

| In Vivo | White Composite Boars | Intravenous injection generally increased circulating testosterone concentrations. |

Immunological Assays for Activity Evaluation

Evaluating the biological activity of this compound is critical, as its function is dependent on binding with a zinc ion. The primary method for quantifying the active form of the peptide is the rosette inhibition assay.

Rosette Inhibition Assay: This bioassay is uniquely able to measure the biologically active form of this compound (Zn-FTS). Immunoassays, by contrast, cannot distinguish between the active, zinc-bound peptide and its inactive, zinc-free precursor.

The assay's principle is based on the differential sensitivity of spleen cells (splenocytes) from normal versus adult thymectomized (ATx) mice to the immunosuppressive agent azathioprine (B366305).

Splenocytes from ATx mice are insensitive to azathioprine's ability to inhibit rosette formation with sheep red blood cells.

The addition of biologically active this compound restores this sensitivity.

The activity of a test sample is determined by its ability to normalize this azathioprine sensitivity, which is then compared to a standard curve generated with synthetic this compound.

This assay has been crucial in studies linking zinc deficiency to reduced this compound activity and subsequent immunological impairments. scienceopen.com It has demonstrated that low this compound levels in zinc-deficient subjects can be corrected by zinc supplementation, confirming the peptide's zinc-dependency.

Molecular Biology Techniques

To decipher the intracellular signaling pathways modulated by this compound, researchers employ a range of molecular biology techniques. These methods focus on key inflammatory and signaling cascades, particularly the NF-κB and p38 MAPK pathways, which are central to the inflammatory response.

Western Blotting: This technique is widely used to detect and quantify specific proteins in a sample. In this compound research, it is used to measure the activation of signaling pathways by assessing the phosphorylation status of key proteins. For instance, studies have shown that this compound can:

Inhibit NF-κB Activation: this compound can suppress the nuclear translocation of NF-κB subunits (like p65/RelA) and modulate the phosphorylation of IκB-α, the primary inhibitor of NF-κB. By preventing the degradation of IκB-α, this compound keeps NF-κB sequestered in the cytoplasm, thereby down-regulating the expression of pro-inflammatory genes.

Suppress p38 MAPK Pathway: Research indicates that this compound can inhibit the p38 MAPK pathway, which is involved in the production of inflammatory cytokines like IL-6.

ELISA (Enzyme-Linked Immunosorbent Assay): This assay is used to measure the concentration of specific molecules, such as cytokines (e.g., interferon-γ, IL-17), in biological fluids like blood plasma. It has been used to confirm that this compound treatment reduces the levels of pro-inflammatory cytokines in animal models of autoimmune disease.

These techniques have been instrumental in showing that this compound exerts anti-inflammatory effects by directly interfering with major pro-inflammatory signaling cascades at the molecular level.

Computational and In Silico Approaches

Computational, or in silico, methods have become indispensable in modern drug discovery and peptide research. These approaches accelerate the identification of potential drug candidates and provide deep insights into molecular interactions, complementing experimental work.

Homology modeling is a computational technique used to predict the three-dimensional (3D) structure of a protein when its experimental structure has not been determined. The method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures.

The process involves:

Template Identification: Identifying a protein with a known 3D structure (the "template") that has a significant sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.

Model Building: Building a 3D model of the target protein based on the template's structure.

Model Refinement and Validation: Evaluating the quality and accuracy of the generated model using various stereochemical checks.

For this compound, homology modeling would be crucial for elucidating the structure of its specific receptors or protein targets if they are not available experimentally. A validated 3D model allows for the identification of potential ligand-binding sites and serves as the foundation for subsequent docking simulations to understand how this compound interacts with its target.

High-Throughput Virtual Screening (HTVS) is a computational technique used to search vast libraries of digital compounds to identify molecules that are most likely to bind to a drug target, typically a protein or enzyme. This method is particularly valuable for peptide-based drug discovery, as it allows for the efficient screening of millions of potential peptide sequences without the high cost and time commitment of experimental synthesis and testing.

The HTVS workflow for peptide discovery generally includes:

Creation of large, computationally generated peptide libraries.

Use of docking algorithms to predict the binding of each peptide in the library to the target protein's binding site.

Ranking of peptides based on a scoring function that estimates binding affinity. acs.org

Selection of the most promising "hits" for subsequent experimental validation.

This approach significantly accelerates the discovery of novel bioactive peptides for therapeutic applications. acs.org

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a target protein) to form a stable complex. It is a cornerstone of structure-based drug design.

The primary goals of molecular docking are:

Predicting Binding Conformation: To determine the geometry of the ligand-receptor complex.

Estimating Binding Affinity: To calculate a score that represents the strength of the binding interaction (e.g., binding energy in kcal/mol).

Analyzing Interactions: To identify the specific atomic interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

In the context of this compound research, docking simulations are used to model its interaction with target proteins like those in the p38 or NF-κB pathways. By understanding these interactions at an atomic level, researchers can rationalize the peptide's biological activity and design analogues with improved affinity and specificity.

The table below outlines the computational approaches and their applications in this compound-related research.

| Methodology | Purpose | Key Application in this compound Research | Reference(s) |

| Homology Modeling | Predicts the 3D structure of a target protein from its amino acid sequence. | To generate a 3D model of a this compound receptor or interacting protein when an experimental structure is unavailable, enabling structure-based drug design. | |

| High-Throughput Virtual Screening (HTVS) | Computationally screens large libraries of molecules to identify potential binders to a target. | To rapidly identify novel peptide sequences, including analogues of this compound, with high potential binding affinity to a specific therapeutic target. | acs.org |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | To simulate the interaction of this compound with its target protein, revealing the specific amino acid residues involved and the energetic favorability of the binding. |

Advancements in this compound Research: Methodologies and Clinical Investigations

A deep dive into the scientific approaches used to study the synthetic thymic peptide, this compound, reveals a strong reliance on robust clinical trial designs to evaluate its therapeutic potential. While computational methods like molecular dynamics simulations offer promising avenues for future exploration, the current body of research is primarily built upon rigorous clinical assessment.

The investigation of this compound, a synthetic nonapeptide with immunomodulatory properties, has employed sophisticated research methodologies to ascertain its clinical efficacy and biological effects. The primary focus of these studies has been on well-controlled clinical trials to provide reliable evidence.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the structure, dynamics, and interaction of molecules, which is crucial for drug design and understanding biological processes at a molecular level. By simulating the behavior of a compound like this compound, researchers could potentially predict its binding affinity to target receptors, understand its conformational changes, and elucidate its mechanism of action.

Clinical Study Design Considerations

The clinical evaluation of this compound has been characterized by the use of high-quality study designs to minimize bias and produce dependable results. The gold standard for clinical trials, the randomized double-blind placebo-controlled trial, has been central to assessing the therapeutic value of this synthetic peptide.

Randomized Double-Blind Placebo-Controlled Trials

Randomized double-blind placebo-controlled trials are considered the most rigorous method for evaluating the effectiveness of a new treatment. In this type of study, participants are randomly assigned to receive either the active treatment (this compound) or a placebo (an inactive substance). The "double-blind" aspect means that neither the participants nor the researchers know who is receiving the active treatment and who is receiving the placebo until the study is over. This design helps to prevent bias in the reporting of outcomes and the assessment of results.

Several such trials have been conducted to investigate the efficacy of this compound in various conditions, including rheumatoid arthritis and multiple sclerosis. For instance, two randomized double-blind placebo-controlled trials were carried out to assess the effectiveness of this compound in patients with rheumatoid arthritis. Another similar trial was conducted on patients with multiple sclerosis.

Table 1: Examples of Randomized Double-Blind Placebo-Controlled Trials of this compound

| Condition Studied | Number of Patients | Duration of Treatment | Key Finding |

|---|---|---|---|

| Rheumatoid Arthritis | 56 | Not Specified | Significant clinical improvement observed with a 5 mg dose compared to placebo. |

| Multiple Sclerosis | 40 | 6 months | No significant difference in outcomes was found between the this compound and placebo groups. |

Assessment of Clinical and Immunological Parameters

In the rheumatoid arthritis trials, clinical improvement was evaluated using a global assessment by both the patient and the physician, as well as objective measures of disease activity. Interestingly, while significant clinical improvement was noted, these changes were not consistently accompanied by clear alterations in the immunological parameters that were measured. However, a correlation was observed between the clinical response to this compound and the T-cell subset imbalance, which was assessed using monoclonal anti-T cell antibodies and a functional suppressor T-cell assay.

In the multiple sclerosis study, the primary clinical outcomes assessed were the Kurtzke Disability Status Scale, Ambulation Index, and Functional Scales. Immunological parameters were also monitored, though specific changes were not detailed in the abstract.

Table 2: Clinical and Immunological Parameters Assessed in this compound Trials

| Parameter Type | Examples |

|---|---|

| Clinical Parameters | Global assessment of disease activity, Objective measures of disease activity (e.g., joint tenderness, swelling), Kurtzke Disability Status Scale, Ambulation Index, Functional Scales. |

| Immunological Parameters | T-cell subset analysis (using monoclonal antibodies), Functional suppressor T-cell assays. |

Biosynthesis and Synthetic Pathways of Nonathymulin Analogs

Natural Production in Thymic Epithelial Cells

Nonathymulin is endogenously produced almost exclusively by the thymic epithelial cells (TECs), which constitute the reticulo-epithelial tissue of the thymus. researchgate.netmdpi.com While TECs are the primary source, some research indicates that extrathymic cells, such as macrophages and fibroblasts, may produce thymulin when subjected to cellular stressors like heat or oxidative stress.

The biosynthesis and secretion of this compound are not constitutive but are modulated by a complex interplay of signals within the neuroendocrine system. researchgate.net Several hormones have been identified as key regulators of its production. For instance, prolactin has been shown to directly stimulate the synthesis and secretion of thymulin by TECs in both human and murine models. Similarly, thyroid hormones can enhance thymulin secretion. The production is also governed by a feedback mechanism, where the hormone can influence its own secretion. mdpi.com

The complete biosynthetic pathway, including the identification of a definitive high-molecular-weight precursor, remains an area of investigation. However, studies involving macrophage cell lines exposed to stress have detected potential precursor proteins, with molecular weights of approximately 10 kDa and 60 kDa, that are recognized by anti-thymulin antibodies. Within the thymic environment, the transcriptional regulator Aire, which is crucial for establishing immune tolerance, has been found to drive the expression of multiple enzymatic biosynthetic pathways in medullary TECs, including those for steroid hormones. This highlights the complex and regulated nature of the biosynthetic machinery within these specialized cells.

Table 1: Key Regulators of Natural this compound (Thymulin) Production

| Regulator | Effect on Production | Cellular Context | Source |

|---|---|---|---|

| Prolactin | Stimulatory | Thymic Epithelial Cells (TECs) | |

| Thyroid Hormones (T3/T4) | Stimulatory | Thymic Epithelial Cells (TECs) | |

| Feedback Mechanism | Inhibitory | Thymic Epithelial Cells (TECs) | mdpi.com |

| Cellular Stress | Inductive | Macrophages, Fibroblasts |

Synthetic Peptide Production Methodologies

The availability of synthetic this compound has been crucial for its characterization and research into its biological functions. researchgate.net The chemical synthesis of peptides can be broadly categorized into two main strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-phase synthesis , a classical method, involves carrying out the coupling reactions of amino acids in a homogenous solution. This technique remains valuable for the large-scale industrial production of peptides. Studies on this compound analogs have explicitly used conventional solution-phase methods for their creation.

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for peptide synthesis in laboratory settings. Pioneered by R.B. Merrifield, this technique involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The synthesis typically proceeds from the C-terminus to the N-terminus. The most common approach is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, where the acid-stable Fmoc protecting group on the α-amino group is removed using a mild base, such as piperidine, before the next amino acid is coupled. For the synthesis of this compound, which has an asparagine residue at the C-terminus, specific acid-labile anchoring linkages have been developed to optimize the process and improve the purity of the final product. The choice of resin is also critical; for example, p-cyanotrityl resins have been used for synthesizing similar peptides to provide enhanced acid stability and high yield.

Following synthesis, the crude peptide is cleaved from the resin and deprotected. It is then purified using methods such as gel filtration and reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve a high degree of purity.

Table 2: Comparison of Synthetic Production Methodologies for this compound

| Methodology | Description | Primary Use Case | Key Features | Source |

|---|---|---|---|---|

| Solution-Phase Synthesis | Peptide chain is elongated in a homogenous solution. | Large-scale industrial production. | All reactants are dissolved; purification after each step can be complex. | |

| Solid-Phase Peptide Synthesis (SPPS) | Peptide chain is built on an insoluble resin support. | Research and development; custom synthesis. | Excess reagents easily washed away; automation is possible; Fmoc and Boc strategies are common. |

Combinatorial Biosynthesis and Pathway Engineering for Novel Derivatives

The development of novel derivatives of this compound is driven by the need to understand structure-activity relationships and to create analogs with potentially enhanced properties. This is achieved through both chemical synthesis of analogs and genetic engineering techniques.

Chemically, a variety of analogs have been synthesized to probe the function of specific amino acid residues. For example, a study detailed the synthesis of eight different this compound analogues using solution-phase methods. These included modifications at key positions, such as substituting the glycine (B1666218) at position 7 with Alanine, D-Alanine, D-Leucine, or Sarcosine, and altering the serine at position 8.

From a biotechnological perspective, pathway engineering has been employed to produce this compound analogs using recombinant DNA technology. Researchers have constructed a synthetic DNA sequence that codes for metFTS, a biologically active analog of this compound. nih.gov This synthetic gene has been cloned into various expression vectors, notably adenovectors, for use in gene therapy research. To control the production of this novel derivative, sophisticated expression systems have been implemented. The Tet-Off regulatable system, for instance, allows the expression of the metFTS gene to be reversibly turned off by the addition of doxycycline, providing precise temporal control over the engineered pathway. nih.gov These approaches represent a fusion of combinatorial chemistry principles with genetic engineering to create and produce novel this compound derivatives for therapeutic research.

Table 3: Examples of Synthesized this compound Analogs and Derivatives

| Analog/Derivative | Modification Type | Method of Production | Purpose | Source |

|---|---|---|---|---|

| [Ala7]-Thymulin | Amino Acid Substitution | Solution-Phase Synthesis | Structure-activity relationship study | |

| [D-Ala7]-Thymulin | Amino Acid Substitution | Solution-Phase Synthesis | Structure-activity relationship study | |

| [D-Ser8]-Thymulin | Amino Acid Substitution | Solution-Phase Synthesis | Structure-activity relationship study | |

| metFTS | N-terminal Methionine addition | Recombinant DNA Technology | Gene therapy applications | nih.gov |

Retrosynthesis Approaches for Chemical Synthesis Optimization

Retrosynthesis is a problem-solving technique for planning an organic synthesis. It involves the conceptual deconstruction of a target molecule into a series of simpler, commercially available precursors. For a peptide like this compound, this analysis is fundamental to designing an efficient and high-yield synthetic route, particularly for SPPS.

The retrosynthetic analysis of this compound begins with the final nonapeptide (

Final Disconnection : The N-terminal pyroglutamic acid (

Iterative Disconnections : Each subsequent peptide bond is disconnected, revealing the sequence of amino acid couplings required in the forward synthesis. For example, disconnecting the Ala-Lys bond reveals H-Lys(P)-Ser(P)...Resin and a protected Alanine derivative.

Initial Disconnection : The ultimate retrosynthetic step disconnects the C-terminal asparagine from the solid-phase resin, identifying the starting materials: the resin and a protected asparagine derivative.

Table 4: List of Mentioned Chemical Compounds | Compound Name | Synonym(s) | | :--- | :--- | | this compound | Thymulin, Thymalin, Facteur Thymique Sérique (FTS) | | Pyroglutamic acid |

Challenges and Future Directions in Nonathymulin Research

Elucidation of Comprehensive Mechanisms of Action in Diverse Pathologies

A primary challenge in Nonathymulin research is the complete elucidation of its mechanisms of action across various diseases. While it's known to modulate the immune and neuroendocrine systems, the precise intracellular signaling pathways it affects can vary depending on the pathological context.

Key Research Areas:

Inflammatory and Autoimmune Diseases: In conditions like rheumatoid arthritis and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound demonstrates anti-inflammatory effects. It appears to inhibit the NF-κB signaling pathway, a central regulator of inflammation, and suppress pro-inflammatory cytokines like TNF-α and IL-6. However, the exact upstream receptors and downstream effectors in different immune cell types are still under investigation. Research has shown that this compound can modulate the NF-κB pathway via site-specific phosphorylation of the RelA/p65 protein and also suppress the p38 MAPK pathway.

Neurodegenerative Diseases: In the central nervous system (CNS), this compound and its analogues exhibit neuroprotective and analgesic properties. It is believed to target astrocytes and downregulate proinflammatory mediators in the brain. Further research is needed to understand how it crosses the blood-brain barrier and the specific neuronal or glial pathways it modulates to achieve these effects.

Endocrine and Metabolic Disorders: this compound interacts bidirectionally with the hypothalamic-pituitary axis, influencing the release of hormones like ACTH, growth hormone, and prolactin. In models of type 1 diabetes, it has shown protective effects by reducing hyperglycemia and inflammation. The precise mechanisms of these neuroendocrine interactions and its influence on metabolic homeostasis require deeper investigation.

Extrathymic Production: Recent studies suggest that this compound or a similar peptide can be produced by non-thymic cells, such as macrophages and fibroblasts, in response to stress signals like oxidative stress or necrosis. This finding opens up a new dimension to its physiological role, suggesting it might act as a damage-associated molecular pattern (DAMP). Elucidating the precursors and triggers for this extrathymic production is a critical future direction.

Table 1: Investigated Mechanisms of this compound in Various Pathologies

| Pathology | Key Cellular/Molecular Target | Observed Effect | References |

|---|---|---|---|

| Inflammation | NF-κB Pathway, p38 MAPK | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6) | |

| Autoimmunity (EAE) | NF-κB and SAPK/JNK cascades | Alleviation of symptoms, reduced cytokine levels | |

| Neuroinflammation | CNS cells (e.g., Astrocytes) | Reduction of hyperalgesia and cytokine upregulation | |

| Type 1 Diabetes | Immune & Pancreatic β-cells | Reduced hyperglycemia and inflammatory cytokine storm |

Identification of Novel Therapeutic Targets and Indications

Building on a deeper mechanistic understanding, future research will focus on identifying new diseases where this compound could be a viable therapeutic agent.

Cancer Therapy: While thymic peptides like thymosin have been studied as adjuvants in cancer therapy, the specific role of this compound is less clear. A recent computational drug repurposing study identified this compound as a potential inhibitor of human agmatinase (AGMAT), an enzyme linked to cancer progression, suggesting a novel application in oncology.

Chronic Pain and Neuropathy: Given its demonstrated analgesic effects in inflammatory models, this compound and its analogues are promising candidates for treating chronic pain conditions and neuropathies, potentially offering an alternative to conventional painkillers with fewer side effects.

Aging and Immunosenescence: As thymic function and this compound levels decline with age, supplementation or gene therapy approaches could potentially counteract age-related immune decline (immunosenescence) and associated endocrine alterations.

Infectious Diseases: The immunomodulatory properties of this compound could be harnessed to manage the dysregulated immune responses seen in severe infections like sepsis. It has been shown to restore immune cell counts and modulate inflammatory signaling in septic models.

Development of Advanced Delivery Systems for Peptide Therapeutics

A significant hurdle for all peptide-based drugs, including this compound, is their poor pharmacokinetic profile. They have a short half-life in plasma and are susceptible to degradation. Developing advanced delivery systems is crucial for their clinical viability.

Promising Delivery Strategies:

Nanoparticle Encapsulation: Loading this compound into nanoparticles, such as polybutylcyanoacrylate (PBCA) nanoparticles, has been shown to enhance its bioavailability and therapeutic effect in EAE and sepsis models. Nanoparticles can protect the peptide from enzymatic degradation and potentially facilitate targeted delivery.

Gene Therapy: An innovative approach involves gene therapy to provide a sustained, endogenous source of the peptide. Researchers have constructed synthetic DNA sequences for a this compound analogue and cloned them into adenoviral vectors, which could be used to restore physiological levels in conditions of thymic deficiency.

Chemical Modifications: Creating synthetic peptide analogues with modified backbones can improve stability and plasma residence time. Peptide stapling is another technique that locks the peptide's conformation to increase stability and cellular penetration.

Novel Formulations: Other systems being explored for peptide delivery include hydrogels for localized and controlled release, and microneedle systems for transdermal delivery, which would improve patient compliance by avoiding injections.

Table 2: Advanced Delivery Systems for Peptide Therapeutics

| Delivery System | Principle | Advantage for this compound | References |

|---|---|---|---|

| Nanoparticles (e.g., PBCA) | Encapsulation of the peptide in a polymer-based nanocarrier. | Enhanced bioavailability, protection from degradation, improved therapeutic effect. | |

| Gene Therapy (e.g., Adenovectors) | Introduction of a synthetic gene to enable endogenous production. | Sustained, long-term restoration of peptide levels. | |

| Peptide Analogues | Synthesis of modified peptides with improved chemical properties. | Increased stability, longer plasma half-life, potentially enhanced activity. |

Addressing Limitations of Past Clinical Trials and Methodological Rigor

While some early clinical trials on this compound were conducted, particularly for rheumatoid arthritis, their results need to be revisited with modern standards of methodological rigor. Future clinical research must be designed to overcome the limitations of past studies.

Key Considerations for Future Trials:

Standardization: There is a need to standardize the measurement of this compound, particularly differentiating between its inactive and active, zinc-bound forms, as this can significantly influence results.

Robust Design: Future trials must employ robust designs, such as well-defined patient populations, clear inclusion/exclusion criteria, and appropriate statistical methods to account for confounders.

Heterogeneity: Research must acknowledge and account for the heterogeneity in patient responses, which can be influenced by genetic and environmental factors. Moving beyond overly homogeneous preclinical models to more diverse ones can improve the translational success rate.

Transparency: Following guidelines for methodological rigor and transparency, such as those outlined by SANRA (Scale for the Assessment of Narrative Review Articles) for reviews, will be crucial for building a reliable evidence base.

Exploration of Synergistic Therapeutic Strategies

This compound may be most effective when used in combination with other therapies. Its immunomodulatory properties could complement or enhance the action of other drugs.

Combination with Anti-inflammatory Drugs: In inflammatory diseases, combining this compound with lower doses of conventional non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids could achieve a greater therapeutic effect while minimizing the side effects of the conventional drugs.

Synergy with Cytokines: In certain contexts, this compound could be combined with other immunomodulatory agents like interferon (IFN) or interleukin-2 (B1167480) (IL-2) to achieve a more targeted and potent immune response, a strategy that has been explored with other thymic peptides in cancer.

Combination with Antioxidants: In diseases with a strong oxidative stress component like diabetes, combining this compound with antioxidants (e.g., peroxiredoxin 6) has shown promise, with each agent acting on different protective signaling pathways. This suggests that a multi-pronged approach targeting both immune dysregulation and oxidative damage could be highly effective.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound (Thymulin) |

| Zinc |

| TNF-α (Tumor Necrosis Factor-alpha) |

| IL-6 (Interleukin-6) |

| ACTH (Adrenocorticotropic hormone) |

| Growth Hormone |

| Prolactin |

| Thymosin |

| Agmatinase (AGMAT) |

| Peroxiredoxin 6 |

| Interferon (IFN) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.